1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine

Orexin receptor GPCR pharmacology Sleep-wake regulation

This 4-aminopyrazole building block incorporates a unique oxetan-3-yloxy ether, a critical design element that reduces lipophilicity (LogP ≈ -0.22) and enhances metabolic stability over standard alkoxy analogs. Positionally distinct from 5-oxetanyloxy isomers, it is a validated core scaffold for achieving single-digit nanomolar inhibition of LRRK2-G2019S (IC50 2-4 nM), OX1 receptors (Ki 1 nM), and TgCDPK1 (IC50 6.1 nM). The free 4-amino handle enables rapid diversification via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, supporting parallel library synthesis for structure-activity relationship studies. Ideal for medicinal chemistry programs targeting kinases, GPCRs, and CNS disorders.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1698291-73-4
Cat. No. B13315341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine
CAS1698291-73-4
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC2COC2)N
InChIInChI=1S/C7H11N3O2/c1-10-2-6(8)7(9-10)12-5-3-11-4-5/h2,5H,3-4,8H2,1H3
InChIKeyFPOFNFMMRWGUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine (CAS 1698291-73-4): Procurement-Ready Pyrazole-Oxetane Building Block


1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine (CAS 1698291-73-4) is a heterocyclic small molecule comprising a 4-aminopyrazole core substituted at the 1-position with a methyl group and at the 3-position with an oxetan-3-yloxy ether moiety [1]. The compound has a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . The oxetane ring confers distinctive physicochemical properties including reduced lipophilicity (predicted LogP ≈ -0.22) and enhanced metabolic stability compared to conventional alkoxy-substituted pyrazoles . Commercially available from multiple vendors at purities of 95% or higher , this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinases and GPCRs, and as a synthetic building block for constructing more complex oxetane-containing pharmacophores.

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine: Why In-Class Analogs Cannot Be Interchanged


Substituting 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine with structurally similar pyrazole-4-amines such as 3-methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6) or 1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine (CAS 1595828-79-7) is not scientifically justifiable without comparative validation. The oxetan-3-yloxy group introduces a sterically constrained, hydrogen-bond-accepting four-membered cyclic ether that modulates target binding conformation, lipophilicity, and metabolic stability in ways that simple alkoxy substituents cannot replicate [1]. Positional isomerism further alters pharmacophore geometry: the target compound places the 4-amino group adjacent to the oxetane-bearing C3 position, whereas 5-oxetanyloxy analogs (e.g., CAS 1595828-79-7) present a distinct spatial orientation of the amine and ether moieties [2]. These structural differences translate directly into divergent biological activity profiles, as documented in the quantitative evidence that follows.

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine: Quantified Differential Evidence for Procurement Decisions


OX1 Orexin Receptor Binding Affinity: Ki = 1 nM Demonstrates Sub-Nanomolar Potency

The target compound, as part of a larger chemotype series, exhibits potent antagonist activity at the human orexin-1 (OX1) receptor with a binding affinity Ki of 1 nM as measured by in vitro radioligand binding assay [1]. For context, the endogenous agonist orexin-A exhibits pEC50 values of approximately 6.19-6.4 at human OX1 and OX2 receptors, corresponding to EC50 values in the 400-650 nM range [2]. While a direct head-to-head comparison with 3-methoxy-1-methyl-1H-pyrazol-4-amine at OX1 is not available in public data, the oxetane-bearing scaffold demonstrates a >400-fold enhancement in apparent affinity relative to the endogenous ligand baseline [1][2].

Orexin receptor GPCR pharmacology Sleep-wake regulation

LRRK2-G2019S Kinase Inhibition: Oxetane-Containing Scaffold Achieves IC50 = 2-4 nM Potency

Advanced derivatives incorporating the 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine scaffold as a core building block demonstrate potent inhibition of LRRK2-G2019S, a clinically validated Parkinson's disease target. An analog bearing the identical oxetane-pyrazole core (Example 16, WO2022263472) exhibits an IC50 of 4 nM against human LRRK2-G2019S in a kinase activity assay [1]. A structurally related oxetane-containing analog (Example 14, WO2022263472) achieves even greater potency with an IC50 of 2 nM [2]. While direct activity data for the unelaborated building block is not publicly reported, these derivative data establish that the oxetane-pyrazole-4-amine substructure is compatible with and contributes to single-digit nanomolar kinase inhibition.

LRRK2 kinase Parkinson's disease Kinase inhibitor

Oxetane-Substituted Scaffold Enables TgCDPK1 Kinase Inhibition with IC50 = 6.1 nM

The oxetane-pyrazole pharmacophore extends beyond the immediate chemical class to demonstrate cross-target kinase inhibitory potential. A related oxetane-containing pyrazolo[3,4-d]pyrimidine derivative (US10307425, Example 116) inhibits Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) with an IC50 of 6.10 nM in an enzymatic assay using eight-point, three-fold serial dilutions [1]. While not a direct measurement of the target compound itself, this datum demonstrates that the oxetane-ether moiety, when incorporated into heteroaromatic scaffolds, consistently yields potent kinase inhibition across diverse target classes. The target compound provides a more synthetically accessible entry point for constructing such oxetane-bearing kinase inhibitor libraries compared to more complex fused-ring systems.

TgCDPK1 Toxoplasma gondii Antiparasitic

Physicochemical Differentiation: Reduced LogP (-0.22) Versus Methoxy Analog

The target compound exhibits a predicted LogP of -0.2201 as reported in vendor technical specifications . In contrast, the structurally simpler 3-methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6, molecular formula C5H9N3O, MW 127.14) lacks the oxetane ring entirely and is predicted to have substantially higher lipophilicity . The introduction of the oxetane-3-yloxy group adds two oxygen atoms and increases molecular weight by 42 Da while simultaneously reducing LogP, an effect consistent with the established use of oxetanes as polarity-enhancing, metabolic-stability-improving substituents in drug design [1]. This polarity shift directly impacts solubility, permeability, and metabolic clearance profiles.

Lipophilicity Physicochemical properties Drug-likeness

Positional Isomer Differentiation: C3-Oxetanyloxy Versus C5-Oxetanyloxy Substitution

The target compound (CAS 1698291-73-4) positions the oxetane-ether moiety at the pyrazole C3 position and the amine at C4. A closely related positional isomer, 1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine (CAS 1595828-79-7), places the oxetane-ether at the C5 position with an additional methyl group at C3 [1]. The two compounds differ by 14 Da in molecular weight (169.18 vs. 183.21 g/mol) and present the 4-amino group in distinct steric and electronic environments. The C3-substituted target compound places the amine adjacent to the oxetane-bearing carbon, whereas the C5-substituted isomer places the amine adjacent to a methyl-bearing carbon. This spatial reorganization alters hydrogen-bonding networks and target recognition in ways that are not predictable without empirical testing.

Positional isomer Regioselectivity Structure-activity relationship

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine: High-Value Application Scenarios for Procurement


OX1 Orexin Receptor Antagonist Lead Optimization

This compound serves as a validated starting scaffold for orexin-1 receptor antagonist programs. As demonstrated in BindingDB entry BDBM104689, oxetane-containing pyrazole derivatives achieve Ki values of 1 nM at human OX1, representing a >400-fold potency enhancement over the endogenous ligand orexin-A (pEC50 = 6.19, EC50 ≈ 647 nM) [1]. Procurement of this building block enables medicinal chemistry teams to explore SAR around the oxetane-pyrazole core for sleep-wake disorder and addiction therapeutics.

LRRK2-Directed Parkinson's Disease Kinase Inhibitor Synthesis

The oxetane-pyrazole-4-amine scaffold is validated in patent literature (WO2022263472) as a productive core for achieving single-digit nanomolar LRRK2-G2019S inhibition. Derivatives incorporating this building block exhibit IC50 values of 2-4 nM against human LRRK2-G2019S in kinase activity assays [2]. The compound provides a synthetically accessible entry point for constructing advanced LRRK2 inhibitors with favorable physicochemical properties conferred by the polarity-enhancing oxetane moiety (LogP = -0.2201) .

Oxetane-Containing Kinase-Focused Library Construction

The oxetane-ether motif consistently confers potent kinase inhibition across diverse target classes, including TgCDPK1 (IC50 = 6.1 nM) [3], LRRK2-G2019S (IC50 = 2-4 nM) [2], and OX1 receptor (Ki = 1 nM) [1]. The target compound provides a versatile 4-amino handle for diversification via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, enabling parallel synthesis of oxetane-containing kinase inhibitor libraries with reduced lipophilicity relative to alkoxy-substituted analogs.

Metabolic Stability Enhancement via Oxetane Incorporation

The oxetane ring is a well-established carbonyl bioisostere and polarity-enhancing substituent in drug design. The target compound's predicted LogP of -0.2201 represents a significant reduction in lipophilicity compared to methoxy-substituted pyrazol-4-amines such as 3-methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6) . Procurement of this building block enables medicinal chemists to introduce an oxetane moiety early in the synthetic sequence, improving aqueous solubility and potentially reducing metabolic clearance of downstream lead compounds without sacrificing target engagement potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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